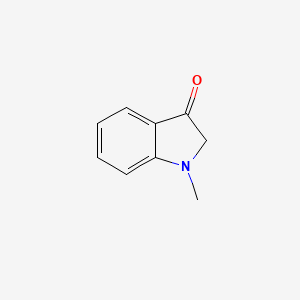

1-Methyl-1,2-Dihydro-3h-Indol-3-One

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

1-methyl-2H-indol-3-one |

InChI |

InChI=1S/C9H9NO/c1-10-6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |

InChI Key |

DYPFVQQCYZKNMK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(=O)C2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 1,2 Dihydro 3h Indol 3 One and Its Derivatives

Regioselective Synthesis Strategies

Regioselective synthesis is crucial for creating specific isomers of indol-3-one (B1248957) derivatives, which is often essential for their desired biological activity. Modern synthetic methods offer powerful tools to control the position of functional groups on the indole (B1671886) ring.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis has become an indispensable tool in organic synthesis, offering mild and efficient routes to complex molecules. researchgate.netyoutube.com In the context of indol-3-one synthesis, palladium-catalyzed reactions, such as cyclization and coupling, are particularly valuable. acs.org These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

One notable strategy is the palladium-catalyzed aerobic oxidative cyclization of N-aryl imines, which can be readily prepared from anilines and ketones. acs.org This process facilitates the atom-economical construction of the indole ring through the oxidative linkage of two C-H bonds under mild conditions, using molecular oxygen as the sole oxidant. acs.org The versatility of this method allows for the synthesis of a wide range of substituted indoles. acs.org

Furthermore, palladium-catalyzed tandem reactions, such as the Tsuji-Trost reaction followed by Heck coupling, provide a one-pot protocol for synthesizing substituted indole-3-acetic acid derivatives. acs.org This cascade approach, starting from readily available N-Ts o-bromoanilines and 4-acetoxy-2-butenonic acid derivatives, demonstrates the power of palladium catalysis in streamlining complex synthetic sequences. acs.org The development of domino palladium-catalyzed reactions of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives also offers a straightforward assembly of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. uniroma1.it

Recent advancements have also focused on the direct vicinal di-carbo-functionalization of indoles using palladium/norbornene cooperative catalysis. This method allows for the site- and regioselective installation of two different carbon substituents at the C2 and C3 positions of the indole ring. nih.gov

| Catalyst System | Starting Materials | Product Type | Key Features |

| Pd(OAc)2/O2 | N-Aryl Imines | Substituted Indoles | Aerobic, atom-economical, mild conditions. acs.org |

| Pd(OAc)2/P(o-tol)3 | N-Ts o-bromoanilines, 4-acetoxy-2-butenonic acid derivatives | Indole-3-acetic acid derivatives | One-pot cascade reaction. acs.org |

| Pd(0) catalyst | Indol-2-ylmethyl acetates, 1,3-dicarbonyl derivatives | Polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones | Domino reaction. uniroma1.it |

| Pd/Norbornene | Indoles, Aryl Halides, Alkenes | C2-arylated C3-alkenylated indoles | Vicinal di-carbo-functionalization. nih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.orgresearchgate.net

Several MCRs have been developed for the synthesis of indole derivatives. For instance, a one-pot, three-component Fischer indolisation–N-alkylation cascade allows for the rapid synthesis of 1,2,3-trisubstituted indoles from aryl hydrazines, ketones, and alkyl halides. rsc.org Another example is the synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one through the MCR of indole, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com This approach highlights the use of readily available starting materials to construct complex heterocyclic systems. mdpi.com

The development of novel MCRs for indole-fused heterocycles continues to be an active area of research. rsc.org A recently developed MCR allows for the modular assembly of indole-fused seven-membered heterocycles from indole, formaldehyde, and amino hydrochlorides. rsc.org

| Reactants | Product | Key Features |

| Aryl hydrazine (B178648), ketone, alkyl halide | 1,2,3-Trisubstituted indoles | Fischer indolisation–N-alkylation cascade. rsc.org |

| Indole, 4-methoxyphenylglyoxal, Meldrum's acid | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | Telescoped process. mdpi.com |

| Arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, indole | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives | Greener methodology, formation of three new bonds in one pot. nih.govresearchgate.net |

| Indole, formaldehyde, amino hydrochloride | Indole-fused oxadiazepines | Modular assembly of seven-membered heterocycles. rsc.org |

Cross-Dehydrogenative Coupling Techniques for Indole Functionalization

Cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful and atom-economical method for forming C-C and C-X bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. chim.it This strategy is particularly useful for the functionalization of the indole nucleus. chim.it

CDC reactions can be used to introduce various substituents at different positions of the indole ring. chim.it For example, the oxidative dearomative CDC of indoles with a variety of C-H nucleophiles, such as 1,3-dicarbonyl compounds, pyrrole (B145914), and thiophene, affords structurally diverse 2,2-disubstituted indolin-3-ones in high yields. nih.govresearchgate.net This transformation can be catalyzed by copper(II) triflate in the presence of an oxidant like TEMPO+BF4−. nih.gov

The site-selectivity of CDC reactions on the indole ring can often be controlled by the choice of catalyst and directing groups. chim.it While functionalization typically occurs at the electron-rich C3 position, strategies have been developed to target the C2 position and even the less reactive C4-C7 positions on the benzene (B151609) ring of the indole. chim.itnih.gov

| Coupling Partners | Catalyst/Oxidant | Product Type |

| Indoles, 1,3-dicarbonyl compounds | Cu(OTf)2 / TEMPO+BF4− | 2,2-Disubstituted indolin-3-ones nih.gov |

| Indoles, Pyrrole/Thiophene | Cu(OTf)2 / TEMPO+BF4− | 2-Hetaryl-substituted indolin-3-ones nih.gov |

| Indoles, β-keto esters | Pd(II) catalyst | C3-alkylated indoles chim.it |

| Indoles, 2,2,2-trifluoroethanol | DCP/CuBr | C3-trifluoroethylated indoles researchgate.net |

Novel Rearrangement and Cascade Reactions in Indol-3-One Synthesis

Cascade reactions, also known as domino or tandem reactions, involve two or more sequential transformations in a single synthetic operation without isolating the intermediates. rsc.org These reactions are highly efficient for building molecular complexity from simple starting materials. rsc.org

In the synthesis of indole derivatives, cascade reactions can be initiated by various triggers, including transition metal catalysis or acid promotion. rsc.org For example, an iridium(III)-catalyzed C-H activation can initiate a cascade reaction to selectively synthesize a variety of functionalized indoles. nih.gov This method allows for the controlled introduction of different functional groups, such as alkynyl and acetyl groups, at various positions of the indole ring. nih.gov

Another innovative approach involves an acid-promoted cascade cyclization to construct polycyclic cyclopenta[b]indoles. rsc.org This strategy has been employed to create structurally diverse indole derivatives, including those with eight-membered rings. rsc.org Furthermore, a novel tetracyclic indole scaffold was unexpectedly formed through an intramolecular acid-catalyzed ring contraction during attempts to synthesize 3,4-macrocyclized indoles. mdpi.com

Precursor-Based Synthesis Pathways

The synthesis of 1-methyl-1,2-dihydro-3H-indol-3-one and its derivatives can also be achieved through the transformation of readily available precursors. Isatin (B1672199) and its derivatives are particularly common starting materials for this purpose.

Transformations from Isatin Derivatives

Isatin (1H-indole-2,3-dione) is a versatile and commercially available precursor for the synthesis of a wide range of heterocyclic compounds, including indol-3-ones. icm.edu.plresearchgate.netresearchgate.net The reactivity of the C3-carbonyl group in isatin makes it an ideal starting point for various transformations. nih.gov

One common approach involves the N-alkylation of isatin, followed by selective reduction or other modifications of the carbonyl groups. For example, N-benzylated isatin can be synthesized by reacting isatin with benzyl (B1604629) chloride in the presence of a base like potassium carbonate. nih.gov This N-substituted isatin can then be further functionalized.

A convenient method for the synthesis of isatin itself from indole involves bromination and oxidation using N-bromosuccinimide (NBS) and dimethyl sulfoxide (B87167) (DMSO). icm.edu.pl The resulting isatin can then be subjected to various reactions. For instance, the Pfitzinger reaction, which involves heating isatin with a carbonyl compound in the presence of a base, can be used to synthesize quinoline-4-carboxylic acids. icm.edu.plresearchgate.net

The development of bis-isatin derivatives as inhibitors of the DJ-1 protein highlights the importance of isatin as a scaffold in medicinal chemistry. nih.gov These dimeric compounds are designed based on the structure of the DJ-1 protein and demonstrate the potential for creating targeted therapeutics starting from the isatin core. nih.gov

| Precursor | Reagents | Product |

| Indole | NBS, DMSO | Isatin icm.edu.pl |

| Isatin | Benzyl chloride, K2CO3 | N-Benzylisatin nih.gov |

| Isatin, Acetone | NaOH | 2-Methylquinoline-4-carboxylic acid researchgate.net |

Synthesis from Acyclic Precursors

The construction of the this compound scaffold from non-cyclic starting materials represents a fundamental and versatile approach. One notable method involves the Friedel-Crafts acylation. mdpi.comresearchgate.net This reaction typically uses N-methyl indole and an acylating agent like methyl 9-chloro-9-oxononanoate in the presence of a Lewis acid such as aluminum chloride (AlCl₃). mdpi.comresearchgate.net The reaction proceeds regioselectively at the C3 position of the indole ring. mdpi.comresearchgate.net

Another strategy involves the reaction of substituted anilines with α-haloketones, followed by intramolecular cyclization. This method allows for the introduction of various substituents on both the aromatic ring and the heterocyclic portion of the molecule.

Derivatization of Existing this compound Skeletons

Modification of the pre-formed this compound core is a common strategy to generate a library of derivatives for various applications. These derivatizations can target different positions of the molecule.

N-Alkylation and Acylation: The nitrogen atom of the indole ring can be readily alkylated or acylated to introduce a variety of functional groups. For instance, N-alkylation of tetrahydrocarbazoles, a subclass of indoles, is a key step in the synthesis of more complex derivatives. nih.gov

C3-Functionalization: The carbon at the 3-position is highly reactive and serves as a prime site for introducing substituents. One approach is the direct C3 alkenylation of indoles with ketones, which can be catalyzed by a Brønsted acid ionic liquid, offering a metal- and solvent-free system. rsc.org Another method involves the synthesis of 3-substituted indoles through a multi-component reaction of an indole, an aromatic aldehyde, and a C-H activated acid, promoted by polyethylene (B3416737) glycol 400. openmedicinalchemistryjournal.com

Hydrogenation: The catalytic hydrogenation of N-substituted indoles to the corresponding indolines (2,3-dihydroindoles) is an atom-economical method for modifying the indole core. acs.org Triarylborane catalysts have been shown to be effective for this transformation under solvent-free conditions. acs.org

| Reaction Type | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| C3-Alkenylation | Indoles, Ketones, Brønsted acid ionic liquid | Metal- and solvent-free, recyclable catalyst | rsc.org |

| Multi-component Reaction | Indole, Aromatic Aldehyde, C-H Activated Acid, PEG-400 | Catalyst-free, selective for heterodimer products | openmedicinalchemistryjournal.com |

| Hydrogenation | N-substituted Indoles, H₂, Triarylborane catalyst | Atom-economical, solvent-free | acs.org |

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods to produce chiral this compound analogues is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

One approach involves the intermolecular condensation of 2-formylbenzoic acids or 2-acetylbenzoic acid with chiral diamines, which can be prepared from optically active N-Boc-α-amino acids. researchgate.net This method has been shown to produce chiral (3S,9bS)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones with high stereoselectivities (diastereomeric excess >99%). researchgate.net

Another strategy is the rhodium-catalyzed enantioselective arylation of N-substituted α,β-unsaturated γ-lactams with arylboronic acids. researchgate.net This conjugate addition reaction provides access to chiral pyrrolidones, which are valuable precursors for more complex indole alkaloids. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact.

Use of Greener Solvents: Water has been explored as a green solvent for the synthesis of indole derivatives. For example, the synthesis of bis(indolyl)methanes can be achieved by reacting indoles and carbonyl compounds in the presence of dodecylsulfonic acid in water. openmedicinalchemistryjournal.com

Catalyst-Free and Solvent-Free Reactions: The development of catalyst-free and solvent-free reaction conditions is a key goal in green chemistry. The multi-component reaction for the synthesis of 3-substituted indoles using polyethylene glycol as a reaction medium is an example of a catalyst-free process. openmedicinalchemistryjournal.com Similarly, the triarylborane-catalyzed hydrogenation of indoles can be performed under solvent-free conditions. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate reactions and improve yields in the synthesis of indole derivatives. nih.gov For example, the copper-catalyzed Huisgen [3+2] cycloaddition to form 1,2,3-triazolylmethyl indole derivatives can be performed efficiently using microwave heating. nih.gov

Photochemical Synthesis: Photochemical methods offer a mild and efficient route for the synthesis of related heterocyclic systems. For instance, 1,2-dihydro-3H-indazol-3-ones can be synthesized from o-nitrobenzyl alcohols and primary amines using UV light in an aqueous solvent at room temperature. ucdavis.edu This approach avoids the harsh conditions often required in traditional methods. ucdavis.edu Similarly, 1,2-dihydro-3H-indol-3-ones have been synthesized via a singlet oxygen reaction of 2-phenylindoles in methanol, followed by acid-catalyzed nucleophilic substitution. jlu.edu.cn

| Approach | Example Reaction | Key Advantages | Reference |

|---|---|---|---|

| Use of Water as Solvent | Synthesis of bis(indolyl)methanes | Non-toxic, readily available solvent | openmedicinalchemistryjournal.com |

| Catalyst-Free Conditions | Multi-component synthesis of 3-substituted indoles | Avoids catalyst-related cost and waste | openmedicinalchemistryjournal.com |

| Microwave-Assisted Synthesis | Copper-catalyzed cycloaddition for triazole derivatives | Reduced reaction times, improved yields | nih.gov |

| Photochemical Synthesis | Synthesis of 1,2-dihydro-3H-indazol-3-ones | Mild conditions, use of light as a reagent | ucdavis.edu |

Spectroscopic and Advanced Structural Elucidation of 1 Methyl 1,2 Dihydro 3h Indol 3 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformation Analysis

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. science.govnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides information about the number and types of atoms, their connectivity, and their spatial relationships. For 1-Methyl-1,2-dihydro-3H-indol-3-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed for a comprehensive structural assignment. youtube.com

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. In this compound, we expect to see distinct signals for the aromatic protons, the methylene (B1212753) protons at the C2 position, and the N-methyl protons.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns (multiplicity) will depend on the substitution pattern and the coupling between adjacent protons. The methylene protons at the C2 position are adjacent to a carbonyl group and an aromatic ring, which would place their signal in the range of δ 3.5-4.5 ppm, likely as a singlet if there are no adjacent protons. The N-methyl protons are expected to appear as a sharp singlet in the upfield region, typically around δ 3.0-3.5 ppm.

While specific experimental data for this compound is not widely published, data from related compounds such as 1-methyl-1H-indole-3-carbaldehyde shows the N-methyl protons at δ 3.90 ppm and the aromatic protons between δ 7.33-8.35 ppm. rsc.org For 3-methyl-1H-indole, the methyl protons appear around δ 2.3-2.4 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.8 | m |

| CH₂ (C2) | 3.5 - 4.0 | s |

| N-CH₃ | 3.1 - 3.4 | s |

Note: These are predicted values based on the analysis of related structures. 'm' denotes multiplet and 's' denotes singlet.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. The chemical shift of a carbon atom is indicative of its hybridization and the electronegativity of the atoms attached to it.

In this compound, the carbonyl carbon (C=O) at the C3 position is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The aromatic carbons will appear between δ 110-150 ppm. The methylene carbon at C2 would be found in the range of δ 35-45 ppm, and the N-methyl carbon signal is expected around δ 30-35 ppm.

For comparison, in 1-methyl-1H-indole-3-carbaldehyde, the carbonyl carbon appears at δ 184.43 ppm, the aromatic carbons are in the range of δ 109.87-137.90 ppm, and the N-methyl carbon is at δ 33.69 ppm. rsc.org In 3-oxindole derivatives, the carbonyl carbon is reported around δ 197 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C3) | 195 - 205 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-C | 120 - 140 |

| CH₂ (C2) | 35 - 45 |

| N-CH₃ | 30 - 35 |

Note: These are predicted values based on the analysis of related structures.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the complete molecular structure. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would be instrumental in assigning the signals of the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum. For example, it would link the methylene proton signal to the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, correlations would be expected between the N-methyl protons and the C7a and C2 carbons, and between the C2 protons and the carbonyl carbon (C3) and aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. nih.gov NOESY is useful for determining the three-dimensional structure and conformation of a molecule. For example, it could show spatial proximity between the N-methyl protons and the aromatic proton at the C7 position.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. vscht.cz

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net The absorption bands in an FT-IR spectrum are characteristic of specific functional groups.

For this compound, the most prominent absorption band would be due to the stretching vibration of the carbonyl group (C=O) in the five-membered ring. This is expected to appear in the region of 1700-1740 cm⁻¹. The exact position is influenced by ring strain and conjugation. The spectrum would also show characteristic bands for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching of the methylene and methyl groups (below 3000 cm⁻¹), and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1200-1350 cm⁻¹ range.

In a study of indole (B1671886), characteristic peaks were observed for aromatic C=C stretching at 1508 cm⁻¹ and 1577 cm⁻¹, and C-C in-ring stretching at 1616 cm⁻¹ and 1456 cm⁻¹. researchgate.net For a related N-methylacetamide, the amide I band (primarily C=O stretch) is observed in the 1600-1800 cm⁻¹ region. nih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Ketone) | 1700 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Note: These are predicted values based on the analysis of related structures.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. nih.gov It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups like carbonyls, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations, such as C=C bonds in aromatic rings.

In the Raman spectrum of this compound, strong signals would be expected for the aromatic ring vibrations. The C=O stretch would also be present, though potentially weaker than in the IR spectrum. The C-H stretching vibrations would also be observable. A detailed analysis of the Raman spectrum of 3-methylindole (B30407) has been reported, providing a basis for assigning the vibrational modes in the target molecule. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for unambiguously determining molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Packing

Single-crystal X-ray diffraction analysis of derivatives of 1-methyl-1H-indole reveals detailed insights into their molecular architecture. For instance, in the structure of methyl 1-methyl-1H-indole-3-carboxylate, the molecule is planar and resides on a mirror plane within the Pbcm space group. researchgate.net The crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline shows an almost planar indole moiety. nih.gov

In a more complex derivative, C26H21F3N2, prepared from 1-methyl-1H-indole, the dihedral angle between the planes of the two indole ring systems is 52.13 (6)°. nih.gov The N-methyl groups in this compound are oriented away from each other. nih.gov Similarly, in 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid, the dihedral angle between the two 1-methylindole (B147185) units is 64.87 (7)°. nih.gov

The crystal packing is often stabilized by a network of intermolecular interactions. In methyl 1-methyl-1H-indole-3-carboxylate, molecules form sheets in the ab plane through C—H⋯O hydrogen bonds, and these sheets are further linked by C—H⋯π stacking interactions. researchgate.net In the case of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, molecules are linked by weak C—H⋯O hydrogen bonds and C—H⋯π interactions, forming a one-dimensional column structure. nih.gov

Table 1: Selected Crystallographic Data for 1-Methyl-1H-indole Derivatives

| Compound | Formula | Crystal System | Space Group | Key Features | Reference |

| Methyl 1-methyl-1H-indole-3-carboxylate | C11H11NO2 | Orthorhombic | Pbcm | Planar molecule on a mirror plane. | researchgate.net |

| C26H21F3N2 | C26H21F3N2 | Monoclinic | P21/c | Dihedral angle of 52.13 (6)° between indole rings. | nih.gov |

| 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid | C26H22N2O2 | Monoclinic | P21/n | Dihedral angle of 64.87 (7)° between indole units. | nih.gov |

| N-(1H-indol-2-ylmethylidene)-4-methoxyaniline | C16H14N2O | Monoclinic | P21/n | Almost planar indole moiety. | nih.gov |

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For a derivative, 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid, this analysis revealed that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts are the most significant, contributing 54.6%, 29.6%, and 10.1% respectively to the total Hirshfeld surface. nih.gov The fingerprint plot for the O⋯H/H⋯O contacts displays distinct "forceps-like" tips, indicative of strong hydrogen bonding interactions. nih.gov

Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface for 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid

| Contact Type | Contribution (%) |

| H⋯H | 54.6 |

| C⋯H/H⋯C | 29.6 |

| O⋯H/H⋯O | 10.1 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. The electron spray ionization mass spectra (ESI-MS) have been utilized to confirm the structure of newly synthesized indole derivatives, such as methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. mdpi.com

The fragmentation of 1-methyl-2,3-dihydro-1H-indole (also known as 1-methylindoline) in GC-MS analysis shows a top peak at m/z 132, with other significant peaks at m/z 133 and 131. nih.gov The molecular weight of 1-methyl-2,3-dihydro-1H-indole is 133.19 g/mol . nih.govnist.gov The fragmentation pattern provides valuable clues about the stability of different parts of the molecule and the pathways through which it breaks down upon ionization.

For larger, more complex indole derivatives, the fragmentation patterns can be more intricate. The interpretation of these patterns, often aided by high-resolution mass spectrometry, allows for the confirmation of the elemental composition of the fragments and, by extension, the parent molecule.

Table 3: Mass Spectrometry Data for 1-Methyl-2,3-dihydro-1H-indole

| m/z | Relative Intensity | Putative Fragment |

| 133 | High | [M]+• (Molecular ion) |

| 132 | Top Peak | [M-H]+ |

| 131 | Significant | [M-2H]+ |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about the extent of conjugation and the types of chromophores present. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org

For molecules with conjugated π-systems, such as indole derivatives, π → π* transitions are typically observed. libretexts.org The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of substituents. For instance, methyl 1-methyl-1H-indole-3-carboxylate exhibits an absorption maximum at 297 nm. researchgate.net

The electronic transitions in more complex systems, like fluorescent boron–nitrogen substituted indole derivatives, can be analyzed to understand their photophysical properties. nih.gov For an external BN indole, a low-energy electronic transition is observed around 36,000 cm⁻¹ (peak I), with another weaker transition around 40,000 cm⁻¹ (peak II). nih.gov These transitions are assigned as π → π* in character. nih.gov The study of solvatochromism, the change in absorption spectra with solvent polarity, can also provide insights into the nature of the electronic transitions and solute-solvent interactions.

Table 4: UV-Visible Absorption Data for Selected Indole Derivatives

| Compound | λmax (nm) | Solvent | Reference |

| Methyl 1-methyl-1H-indole-3-carboxylate | 297 | Not specified | researchgate.net |

| External BN indole derivative | ~278 (36,000 cm⁻¹) | Not specified | nih.gov |

Computational and Theoretical Investigations of 1 Methyl 1,2 Dihydro 3h Indol 3 One

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the behavior of molecules at the atomic level. For 1-Methyl-1,2-dihydro-3h-indol-3-one, methods like Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) are employed to model its structure and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. nih.govgoogle.com It is favored for its excellent balance of accuracy and computational cost, making it a standard tool for molecular modeling. google.comcnr.it The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. cnr.itstorion.ru This is achieved by calculating the forces on each atom and adjusting their positions until a state of minimum energy (zero forces) is reached. storion.ru

For this compound, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield its optimized structural parameters. nih.gov These parameters include precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. The resulting optimized geometry is crucial for understanding its physical properties and how it interacts with other molecules.

Table 1: Predicted Optimized Geometrical Parameters of a Representative Indole-based Structure (Illustrative) Note: The following data is illustrative for a related heterocyclic structure, as specific published DFT data for this compound is not available. The parameters show typical values obtained from a DFT/B3LYP calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.215 |

| N-CH₃ | 1.465 | |

| N-C(aromatic) | 1.390 | |

| C-C(aromatic) | 1.395 | |

| **Bond Angles (°) ** | C-N-C | 125.5 |

| O=C-N | 121.0 | |

| H-C-H (in CH₃) | 109.5 | |

| Dihedral Angles (°) | C-C-N-C | 179.8 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used quantum chemical method for calculating the excited states of molecules. researchgate.netohio-state.edu It is particularly effective for predicting electronic absorption spectra, such as UV-Vis spectra. nih.govscm.com The method calculates the energies required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. These transition energies correspond to the wavelengths of light the molecule absorbs. ohio-state.edu

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. benasque.org These calculations are often performed in different solvents using models like the Polarizable Continuum Model (PCM) to simulate environmental effects on the electronic transitions. nih.gov Such studies are invaluable for interpreting experimental spectra and understanding the molecule's photophysical properties. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a framework for understanding a molecule's chemical reactivity and bonding characteristics by examining its constituent orbitals.

Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because more energy is required to excite an electron. irjweb.com Conversely, a small gap suggests the molecule is more reactive and less stable. researchgate.net For this compound, calculating the HOMO and LUMO energies would allow for the prediction of its reactivity. The distribution of the HOMO and LUMO electron densities across the molecule also identifies the likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties Note: This table presents typical values for understanding the concept, as specific published data for this compound is not available.

| Parameter | Description | Typical Value (eV) | Implication |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 | Electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 | Electron-accepting ability |

| ΔE (LUMO-HOMO) | Energy Gap | 5.0 | High kinetic stability, low reactivity |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wave function into a localized Lewis structure of chemical bonds and lone pairs. uni-muenchen.denumberanalytics.com This method provides a quantitative understanding of bonding, hybridization, and intramolecular charge transfer (delocalization) effects. conicet.gov.arresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the three-dimensional charge distribution of a molecule. researchgate.netchemrxiv.org An MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich or electron-poor. chemrxiv.orgresearchgate.net

These maps use a color scale to represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.net Green and yellow represent intermediate or neutral potential regions. researchgate.net

For this compound, an MEP map would clearly visualize its reactive sites. It would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic attack and hydrogen bonding. researchgate.net Conversely, regions of positive potential would be expected around the hydrogen atoms of the aromatic ring, indicating sites susceptible to nucleophilic interaction. This visual information is invaluable for predicting intermolecular interactions and chemical reactivity. chemrxiv.org

Computational Studies on Reactivity Parameters and Reaction Pathways

The reactivity of a molecule is fundamentally governed by the strength of its chemical bonds and the energy required to transform it into new chemical entities. Computational methods are instrumental in quantifying these parameters.

Bond Dissociation Energies (BDE) and Reaction Energy Barriers

Bond dissociation energy (BDE) is a key descriptor of the stability of a chemical bond. While specific BDE values for this compound are not extensively documented in dedicated studies, they can be estimated through quantum mechanical calculations. These calculations would typically involve optimizing the geometry of the molecule and the resulting radical fragments upon bond cleavage. The energy difference between the parent molecule and the sum of the energies of the fragments provides the BDE. Such data is crucial for predicting which bonds are most likely to break in chemical reactions.

Similarly, reaction energy barriers, which determine the kinetics of a chemical transformation, can be computationally modeled. For instance, in reactions such as the hydrogenation of indole (B1671886) derivatives to form indolines, computational studies have been used to elucidate the reaction mechanism. acs.org These studies often involve mapping the potential energy surface of the reaction, identifying the transition states, and calculating the energy required to overcome these barriers. acs.org For this compound, this would involve modeling its interaction with reagents and calculating the energy profile of the reaction pathway.

Transition State Analysis

Transition state theory is a cornerstone of chemical kinetics, and computational chemistry allows for the detailed characterization of transition state structures. These are the high-energy, transient species that exist at the peak of the reaction energy profile. For reactions involving this compound, transition state analysis would involve locating the saddle points on the potential energy surface corresponding to the transition states of specific reactions. The geometric and electronic properties of these transition states provide valuable information about the reaction mechanism. For example, in catalytic hydrogenations, the analysis can reveal the role of the catalyst in lowering the energy of the transition state. acs.org

Solvent Effects on Molecular Conformation and Electronic Properties

The surrounding solvent can significantly influence the behavior of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent affects the molecule's conformation and electronic properties. For this compound, such studies would reveal how its structure and electron distribution change in different solvent environments, which is critical for understanding its reactivity and spectroscopic behavior in solution.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the magnetic shielding tensors of the nuclei. Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used for this purpose. For this compound, these calculations would predict the chemical shifts of its ¹H and ¹³C nuclei, which can be compared with experimental data for structural verification.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. This information allows for the prediction of the IR spectrum, helping to identify the characteristic absorption bands associated with specific functional groups within this compound.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals and the corresponding absorption wavelengths. For this compound, TD-DFT calculations can predict its λmax values, offering insights into its color and electronic structure. researchgate.net The choice of basis set and the inclusion of solvent models can refine the accuracy of these predictions. researchgate.net

Below is a hypothetical table illustrating the kind of data that would be generated from such computational studies.

| Spectroscopic Parameter | Computational Method | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | GIAO-DFT | ~190-200 ppm |

| ¹H NMR Chemical Shift (N-CH₃) | GIAO-DFT | ~3.0-3.5 ppm |

| IR Frequency (C=O stretch) | DFT (B3LYP/6-31G*) | ~1700-1720 cm⁻¹ |

| UV-Vis λmax | TD-DFT (PCM) | ~250-260 nm, ~290-300 nm |

Table 1: Hypothetical Predicted Spectroscopic Data for this compound.

Mechanistic Studies of Chemical Reactivity and Transformation of 1 Methyl 1,2 Dihydro 3h Indol 3 One

Electrophilic Aromatic Substitution on the Indol-3-One (B1248957) Ring

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 1-methyl-1,2-dihydro-3H-indol-3-one is governed by the competing directing effects of the N-methyl group and the C3-carbonyl group. The N-methyl group is an activating, ortho-, para-director due to its electron-donating nature, which enriches the electron density at positions 5 and 7. cognitoedu.orgwikipedia.org Conversely, the carbonyl group is a deactivating, meta-director, withdrawing electron density from the aromatic ring. cognitoedu.orgsavemyexams.com

In practice, the activating effect of the nitrogen atom typically dominates, directing incoming electrophiles to the positions ortho and para to it (C7 and C5, respectively). For instance, studies on the halogenation of similar 1,2-dihydro-3H-indole-3-ones (indoxyls) with reagents like N-chlorosuccinimide and N-bromosuccinimide show substitution occurring at the 5- and 7-positions. researchgate.net The reaction is believed to proceed either through a direct electrophilic attack on the activated ring or via the formation of an N-halo intermediate that subsequently rearranges. researchgate.net Nitration reactions on related indole (B1671886) structures have also been shown to occur on the benzene ring, sometimes leading to dinitro products under harsher conditions. researchgate.net

| Reaction | Reagent | Predicted Major Product(s) | Reference |

|---|---|---|---|

| Halogenation (Chlorination) | N-Chlorosuccinimide (NCS) | 5-Chloro- and 7-Chloro-1-methyl-1,2-dihydro-3H-indol-3-one | researchgate.net |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | 5-Bromo- and 7-Bromo-1-methyl-1,2-dihydro-3H-indol-3-one | researchgate.net |

| Nitration | HNO₃/H₂SO₄ | 1-Methyl-5-nitro-1,2-dihydro-3H-indol-3-one and 1-Methyl-7-nitro-1,2-dihydro-3H-indol-3-one | researchgate.net |

Nucleophilic Additions and Substitutions

The carbonyl group at the C3 position is a primary site for reactivity, behaving as an electrophile. byjus.comsavemyexams.com It readily undergoes nucleophilic addition, where a nucleophile attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate which is subsequently protonated. masterorganicchemistry.comlibretexts.org

Key examples of this reactivity include:

Grignard Reaction: Reaction with a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol. The carbanion from the Grignard reagent acts as a potent nucleophile, attacking the carbonyl carbon to form a new carbon-carbon bond. mnstate.edu

Wittig Reaction: This reaction converts the carbonyl group into an alkene. A phosphonium (B103445) ylide (a Wittig reagent) attacks the ketone to form a four-membered oxaphosphetane intermediate, which then decomposes to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.org This provides a route to 3-methylene-1-methylindoline and its derivatives.

| Reaction Type | Nucleophile/Reagent | Product | Reference |

|---|---|---|---|

| Grignard Reaction | 1. CH₃MgBr 2. H₃O⁺ | 1,3-Dimethyl-1,2-dihydro-3H-indol-3-ol | mnstate.edu |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-Methylene-1-methyl-1,2-dihydro-1H-indole | masterorganicchemistry.comwikipedia.org |

| Cyanohydrin Formation | HCN, base catalyst | 3-Cyano-1-methyl-1,2-dihydro-3H-indol-3-ol | savemyexams.com |

Radical Reactions and Pathways

The indoline (B122111) scaffold can participate in reactions involving radical intermediates. These pathways can be initiated through one-electron transfer processes. For example, under certain oxidative halogenation conditions, the formation of a radical cation intermediate has been proposed. researchgate.net Such radical cations can then undergo further reactions, including dimerization to form 5,5'-dimers, alongside the expected halogenated monomers. researchgate.net

Furthermore, radical-mediated functionalization of the C(sp³) C-H bonds, particularly at the C2 position (alpha to the nitrogen), is a known pathway for N-substituted indolines. researchgate.net These reactions, often driven by photoredox catalysis, can generate a radical at the C2 position, which can then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds.

| Initiation | Intermediate | Potential Outcome | Reference |

|---|---|---|---|

| One-electron oxidation (e.g., with FeCl₃) | Indolin-3-one radical cation | Dimerization (e.g., 5,5'-biindolyl derivative) | researchgate.net |

| Hydrogen atom abstraction (e.g., photocatalysis) | C2-centered radical | C2-functionalization (alkylation, etc.) | researchgate.net |

Cycloaddition Reactions Involving the Indol-3-One Moiety

Direct participation of the endocyclic carbonyl group of this compound in cycloaddition reactions is not commonly reported. Instead, the scaffold is typically activated to create a more reactive dipolarophile. A prevalent strategy involves an initial olefination of the carbonyl group, such as a Wittig reaction, to form an exocyclic alkene (a methylene (B1212753) indolinone). This derivative then serves as an excellent substrate for cycloaddition reactions.

For example, the resulting 3-methylene-1-methyl-1,2-dihydro-1H-indole can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azomethine ylides. This sequence provides a versatile route to complex spirocyclic systems, where a pyrrolidine (B122466) ring is fused at the C3 position of the original indolinone core.

| Step | Reaction | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 (Activation) | Wittig Olefination | Ph₃P=CH₂ | 3-Methylene-1-methyl-1,2-dihydro-1H-indole | masterorganicchemistry.com |

| 2 (Cycloaddition) | [3+2] Dipolar Cycloaddition | Azomethine Ylide | Spiro[indole-3,2'-pyrrolidine] derivative | nih.gov |

Oxidative and Reductive Transformations

The ketone and the indoline ring system are both susceptible to oxidative and reductive transformations.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using standard reducing agents. For example, treatment with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would yield 1-methyl-1,2-dihydro-3H-indol-3-ol.

Oxidation: The indoline ring itself is prone to oxidation. Under certain conditions, 2,3-dihydroindoles can undergo oxidation to form the corresponding aromatic indole ring. nih.gov For this compound, this would lead to aromatization. Additionally, strong oxidative conditions can lead to cleavage of the ring. For instance, the oxidation of the related 1-methylindole-3-acetaldehyde with peroxidase results in the loss of a carbon atom from the side chain to form 1-methylindole-3-carboxaldehyde, suggesting that harsh oxidation of the indolin-3-one could lead to degradative pathways. dtic.mil

| Transformation | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Reduction of Carbonyl | Sodium Borohydride (NaBH₄) | 1-Methyl-1,2-dihydro-3H-indol-3-ol | academie-sciences.fr |

| Oxidation of Ring | Mild Oxidant (e.g., air, in solution) | Aromatized Indole Derivative | nih.gov |

| Oxidative Cleavage | Strong Oxidant (e.g., Peroxidase system) | Potential ring-opened or degradative products | dtic.mil |

Derivatization at the Nitrogen and Carbonyl Positions

While the nitrogen atom is already derivatized with a methyl group, the carbonyl function at C3 serves as a versatile handle for extensive derivatization. Standard ketone chemistry can be applied to introduce a wide variety of functional groups.

The reaction with primary amines or their derivatives is a common strategy. For example, condensation with a primary amine (R-NH₂) under dehydrating conditions yields an imine (a Schiff base). byjus.com Similarly, reaction with hydrazine (B178648) or substituted hydrazines affords the corresponding hydrazones. nih.govnih.gov These reactions proceed via nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to form the C=N double bond. More complex derivatives can be formed through condensation reactions with active methylene compounds, such as in the Knoevenagel condensation.

| Reagent Type | Specific Reagent | Product Class | Reference |

|---|---|---|---|

| Primary Amine | Aniline (C₆H₅NH₂) | Imine (Schiff Base) | byjus.com |

| Hydrazine Derivative | Hydrazine (H₂NNH₂) | Hydrazone | nih.gov |

| Hydroxylamine | Hydroxylamine (H₂NOH) | Oxime | byjus.com |

Exploration of Biological Activities and Underlying Molecular Mechanisms of 1 Methyl 1,2 Dihydro 3h Indol 3 One Derivatives

Mechanistic Studies of Enzyme Inhibition

Derivatives of 1-Methyl-1,2-Dihydro-3h-Indol-3-One have been identified as potent inhibitors of a variety of enzymes, playing a crucial role in their pharmacological effects. The following subsections detail the inhibition of specific enzymes and the kinetic characterization of these interactions.

Kinetic and Mechanistic Characterization of Enzyme-Inhibitor Interactions

Understanding the kinetics and mechanism of how these derivatives interact with their target enzymes is crucial for drug development.

Kinetic studies have revealed that some 2-indolylmethylamine derivatives act as irreversible and competitive inhibitors of monoamine oxidase (MAO). nih.gov For example, N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine was found to be a potent and selective irreversible inhibitor of MAO-A. nih.gov In contrast, the non-acetylenic derivative N-methyl-2(5-hydroxy-1-methylindolyl)methylamine was a weaker, reversible, and competitive inhibitor. nih.gov Spectroscopic studies on indoleamine 2,3-dioxygenase have suggested the existence of a distinct binding site for indole (B1671886) derivative effectors, separate from the active site. nih.gov

Molecular Interaction and Receptor Binding Studies (In Vitro/In Silico)

The biological effects of this compound derivatives are also mediated by their interactions with specific proteins and receptors. In vitro and in silico methods are invaluable tools for elucidating these interactions.

Ligand-Target Protein Interactions

MDM2-p53 Interaction: A significant area of research has focused on the development of spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivatives as inhibitors of the MDM2-p53 protein-protein interaction. nih.gov The p53 tumor suppressor protein is a key regulator of cell cycle and apoptosis, and its activity is often suppressed by the MDM2 protein in cancer cells. nih.gov By inhibiting the MDM2-p53 interaction, these indole derivatives can reactivate p53, leading to tumor cell death. nih.gov Structure-based optimization has led to the development of potent and selective inhibitors with in vivo efficacy. nih.gov

CB1 Receptor Allosteric Modulation: Indole derivatives have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1). nih.govnih.gov The first evidence for an allosteric binding site on the CB1 receptor came from studies on indole derivatives from Organon Research, such as Org27569. nih.gov These compounds act as allosteric enhancers of agonist binding but function as negative allosteric modulators (NAMs) in terms of functional activity. nih.govnih.gov This allosteric modulation offers a potential therapeutic advantage by fine-tuning receptor activity rather than causing a complete blockade, which can lead to undesirable side effects. nih.gov

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Computational methods like molecular docking and molecular dynamics simulations are instrumental in predicting how these derivatives bind to their target proteins at the atomic level.

Molecular docking studies have been extensively used to understand the binding modes of various indole derivatives with their targets. For instance, docking simulations of 3-diazo-1-methyl-1,3-dihydro-indol-2-one (B8308955) with inflammatory mediators like COX-2 revealed strong binding affinities. researchgate.net Similarly, docking studies of 3-ethyl-1H-indole derivatives with COX-2 predicted strong binding, suggesting their potential as selective COX-2 inhibitors. ajchem-a.com In the context of α-glucosidase inhibition, molecular docking has been employed to investigate the interaction of thiazolidine-2,4-dione and rhodanine (B49660) derivatives with the enzyme's active site. nih.gov For MDM2-p53 inhibitors, molecular modeling has guided the design of spiro-oxindole compounds that fit ideally into the binding pocket of the MDM2 protein. nih.gov Furthermore, molecular dynamics simulations have been used to refine the binding energy calculations of indole derivatives with enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), providing a more accurate prediction of their inhibitory potential. espublisher.com

Cellular Mechanisms of Antiproliferative Activity (Non-Clinical)

The antiproliferative activity of this compound derivatives against cancer cells is a result of their ability to interfere with various cellular processes essential for tumor growth and survival.

Several indole derivatives have demonstrated significant antiproliferative effects in non-clinical studies. nih.govnih.gov For example, novel spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds, designed as MDM2-p53 interaction inhibitors, have shown in vivo efficacy in xenograft models. nih.gov The mechanism of action for these compounds involves the reactivation of the p53 tumor suppressor pathway, leading to cell cycle arrest or apoptosis in cancer cells. nih.gov

Other indole derivatives induce antiproliferative effects through different mechanisms. Some derivatives have been found to inhibit tubulin polymerization, a critical process for cell division. nih.gov Another mechanism involves the induction of eIF2α phosphorylation. Derivatives of 3,3-diaryl-1,3-dihydroindol-2-one have been shown to release calcium from the endoplasmic reticulum, which in turn activates kinases that phosphorylate eIF2α. nih.gov This leads to a reduction in the availability of the ternary complex required for translation initiation, thereby inhibiting protein synthesis and cell proliferation. nih.gov

The antiproliferative activity is often dependent on the specific substitutions on the indole ring. For instance, methyl substitution at the N-1 position of the indole has been shown to significantly enhance anticancer activity. nih.gov

Cell Cycle Modulation

The ability of certain indole derivatives to interfere with the normal progression of the cell cycle is a key aspect of their potential as antitumor agents. Research has shown that specific derivatives can halt cell division at critical checkpoints, preventing the proliferation of cancer cells.

Studies on substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones have demonstrated their capacity to interfere with cell cycle progression. nih.gov In human breast cancer cells (MCF-7), treatment with these compounds led to an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest at the G2/M checkpoint indicates that the compounds may disrupt processes involved in preparing for or executing mitosis, thereby inhibiting cellular proliferation. nih.gov Another indole derivative, 2-(indol-3-ylmethyl)-3,3'-diindolylmethane (LTr-1), a major in vivo product of indole-3-carbinol, has been shown to inhibit the growth of both estrogen-dependent (MCF-7) and -independent (MDA-MB-231) breast cancer cells. nih.gov

Induction of Apoptosis

A primary mechanism by which many anticancer agents eliminate malignant cells is through the induction of apoptosis, a form of programmed cell death. Derivatives of this compound have been shown to trigger this process through various molecular pathways.

Investigations into E-3-(3-indolylmethylene)1,3-dihydroindol-2-one derivatives revealed that their ability to inhibit cancer cell proliferation is linked to the activation of apoptosis. nih.gov This pro-apoptotic activity was accompanied by an increased level of the tumor suppressor protein p53 and its downstream transcriptional targets, p21 and Bax (a pro-apoptotic member of the Bcl-2 family). nih.gov

Similarly, a methyl ester derivative of indomethacin, [1-(4-chloro-benzoyl)-5-methoxy-2-methyl-indol-3-yl]-acetic acid methyl ester (M-IN), demonstrated potent cytotoxicity in promyelocytic leukemia HL-60 cells by inducing apoptosis. researchgate.net The hallmarks of this process included the observation of apoptotic bodies, DNA fragmentation, and the degradation of poly (ADP-ribose) polymerase (PARP) and pro-caspase 3, which are key events in the caspase activation cascade. researchgate.net Furthermore, research into tricyclic 2-indole carboxylic acids has identified them as potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein from the Bcl-2 family that is frequently overexpressed in various cancers and contributes to therapeutic resistance. nih.gov

Modulation of Protein Expression and Phosphorylation

The biological activities of these indole derivatives are underpinned by their ability to modulate the expression and phosphorylation status of critical regulatory proteins. These proteins often govern cell cycle progression and survival pathways.

As noted, certain E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones increase the expression of the p53 tumor suppressor protein. nih.gov This, in turn, transcriptionally activates target genes like p21 and Bax. nih.gov The p21 protein is a well-known cyclin-dependent kinase (CDK) inhibitor, and its upregulation can lead to cell cycle arrest, providing a direct link between the observed protein expression changes and the cell cycle modulation effects. The induction of the pro-apoptotic Bax protein directly contributes to the initiation of the apoptotic cascade. nih.gov

Investigation of Antimicrobial Mechanisms (Non-Clinical)

The indole nucleus is a prevalent scaffold in molecules exhibiting a broad spectrum of antimicrobial properties. Derivatives of this compound have been synthesized and evaluated for their potential to combat various pathogens, including bacteria, fungi, and viruses, and to disrupt microbial communities known as biofilms.

Antibacterial and Antifungal Mechanisms of Action

A variety of indole derivatives have demonstrated significant activity against both bacterial and fungal pathogens. These compounds often exhibit inhibitory effects against drug-resistant strains, making them a subject of interest for developing new antimicrobial agents.

Derivatives of 1,3-dihydro-2H-indol-2-one have been reported to possess fungicidal and antibacterial properties. nih.gov A study on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives showed antimicrobial activity against Mycobacterium tuberculosis, Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA), and the fungus Candida albicans. nih.gov Specifically, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) displayed a potent minimum inhibitory concentration (MIC) of 0.98 µg/mL against MRSA. nih.gov

Further research into 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives also revealed high activity against staphylococci, with compounds 3ao and 3aq showing MIC values below 1 µg/mL. mdpi.com Other derivatives in this series were effective against the model organism Mycobacterium smegmatis and C. albicans. mdpi.com

Table 1: Antibacterial and Antifungal Activity of Selected Indole Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC) | Source |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA ATCC 43300 | 0.98 µg/mL | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus ATCC 25923 | 3.90 µg/mL | nih.gov |

| Indolylbenzo[d]imidazole 3ao | Staphylococci | < 1 µg/mL | mdpi.com |

| Indolylbenzo[d]imidazole 3aq | Staphylococci | < 1 µg/mL | mdpi.com |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | M. smegmatis | 3.9 µg/mL | mdpi.com |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | C. albicans | 3.9 µg/mL | mdpi.com |

| 7-Bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) | MRSA | 3.9 µg/mL | mdpi.com |

Antiviral Mechanisms of Action

The antiviral potential of indole derivatives has been explored against several human viruses. The mechanism of action often involves the disruption of early stages of the viral replication cycle.

One study investigated 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)-benzenesulphonamide (SPIII-5H) and its derivatives for activity against influenza A (H1N1, H3N2, H5N1) and B viruses. nih.govresearchgate.net These compounds were found to be inhibitory at concentrations ranging from 2.7 to 26.0 µg/ml depending on the viral strain. nih.gov Time-of-addition studies indicated that the mechanism of these compounds involves the inhibition of an early step in the virus replication cycle, most likely virus adsorption or penetration into the host cell. nih.govresearchgate.net

More recently, a dihydrochloride (B599025) salt of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, an indole-3-carboxylic acid derivative, was found to have a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.runih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. actanaturae.runih.gov

Table 2: Antiviral Activity of a 1,2-dihydro-2-oxo-3H-indol-3-ylidene Derivative (SPIII-5H) and Related Compounds

| Virus Strain | 50% Effective Concentration (EC₅₀) | Source |

| Influenza A (H1N1) | 2.7 - 5.2 µg/mL | nih.gov |

| Influenza A (H5N1) | 3.1 - 6.3 µg/mL | nih.gov |

| Influenza B | 7.7 - 11.5 µg/mL | nih.gov |

| Influenza A (H3N2) | 13.8 - 26.0 µg/mL | nih.gov |

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Indole derivatives have emerged as promising agents that can inhibit the formation of biofilms or eradicate established ones.

Several indole derivatives have demonstrated the ability to interfere with biofilm formation by pathogenic bacteria. nih.govmdpi.comnih.govnih.gov For instance, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives not only showed antibacterial activity but also exhibited excellent antibiofilm effects, both inhibiting biofilm formation and killing cells within mature biofilms. mdpi.com

Research on extensively drug-resistant Acinetobacter baumannii (XDRAB) identified 7-hydroxyindole (B18039) as a potent inhibitor of biofilm formation, and it was also capable of eradicating mature biofilms at sub-inhibitory concentrations. nih.gov The mechanism for this activity was linked to the reduced expression of quorum sensing genes, abaI and abaR, which are crucial for regulating biofilm development. nih.gov Similarly, the plant auxin 3-indolylacetonitrile (IAN) was found to effectively inhibit biofilm formation in both E. coli O157:H7 and Pseudomonas aeruginosa. nih.gov

Antioxidant Mechanisms and Radical Scavenging Pathways

The antioxidant capabilities of indole derivatives, including analogues of this compound, are primarily attributed to their proficiency in neutralizing reactive free radicals. This process is crucial in mitigating oxidative stress, a state implicated in a variety of pathological conditions. The primary mechanisms by which these compounds exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Many C3-substituted indole analogues have been recognized for their potential as antioxidant agents. nih.gov The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging test, which measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. nih.gov Studies on related 3-substituted-2-oxindoles have demonstrated that these compounds can exhibit moderate to good antioxidant activities, sometimes comparable to standards like ascorbic acid. nih.gov

Hydrogen Atom Transfer (HAT) Mechanisms

The Hydrogen Atom Transfer (HAT) mechanism is a key pathway for radical scavenging. In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The efficacy of the HAT mechanism is largely determined by the bond dissociation enthalpy (BDE) of the H-donating bond within the antioxidant molecule; a lower BDE facilitates easier hydrogen donation. researchgate.net

Single Electron Transfer (SET) Mechanisms

The Single Electron Transfer (SET) mechanism represents another critical pathway for antioxidant action. In this mechanism, the antioxidant donates an electron to the free radical, converting it into a more stable anion. The primary energetic factor governing the feasibility of the SET mechanism is the ionization potential (IP) of the antioxidant compound. researchgate.net

The relevance of the SET mechanism can be highly dependent on the solvent's polarity. For example, in studies of Indole-3-carbinol, the SET pathway was found to contribute significantly to its hydroxyl radical scavenging activity in a polar aqueous environment, but its contribution was negligible in a nonpolar lipidic environment. nih.gov This suggests that for this compound derivatives, the surrounding biological milieu could dictate the prominence of the SET pathway in their antioxidant activity. The process involves the transfer of an electron from the photosensitizer to the substrate or vice versa, a mechanism that is thermodynamically controlled. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogues influences their biological effects. By systematically modifying the core structure and observing the resulting changes in activity, researchers can identify the key molecular features responsible for their antioxidant and other biological actions. nih.gov

Impact of Substituent Variation on Biological Effects

The type and position of substituents on the indole ring system can dramatically alter the biological activity of the molecule. Even minor structural modifications can lead to significant changes in potency and efficacy. nih.gov

Substitution on the Indole Ring: Studies on 3-substituted-2-oxindole derivatives have shown that substituents on the isatin (B1672199) ring significantly influence antioxidant potency. For example, in one study, 5-fluoro and 5-methyl substituted analogues of 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-one demonstrated the highest free radical scavenging activity. nih.gov Conversely, a 5-chloro analogue showed less activity than the unsubstituted parent compound. nih.gov This indicates a sensitive dependence on the electronic and steric properties of the substituent at the 5-position.

Substitution at the N1 Position: Functionalization at the N1 nitrogen of the indole core is another critical determinant of biological activity. N-substituted indole derivatives are known to possess a wide range of effects. nih.gov In some classes of indole derivatives, the presence of a methyl group at the N1 position is a common feature in biologically active compounds. nih.govresearchgate.net

Substitution at the C3 Position: The C3 position is a frequent site for modification to create diverse analogues. nih.gov In a study of CFTR potentiators with a tetrahydro-γ-carboline core, the introduction of a methyl group at position 1 or 3 of the adjacent tetrahydropyridine (B1245486) ring (analogous to modifying the side chain at the C3-position of the indole) resulted in a significant increase in activity. acs.org

The table below summarizes findings on how substituent variations affect the antioxidant activity of related oxindole (B195798) derivatives.

| Parent Compound | Substituent | Position | Observed Effect on Antioxidant Activity | Reference |

| 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-one | Fluoro | 5 | Increased activity | nih.gov |

| 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-one | Methyl | 5 | Increased activity | nih.gov |

| 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-one | Chloro | 5 | Decreased activity | nih.gov |

| Tetrahydro-γ-carboline | Methyl | 1 or 3 (tetrahydropyridine ring) | Considerable boost in activity | acs.org |

Identification of Pharmacophores and Key Structural Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For indole derivatives, the indole nucleus itself is often considered a "privileged scaffold" due to its prevalence in bioactive natural products and pharmaceuticals. researchgate.net

Key structural features for the antioxidant activity of this compound analogues include:

The Indole Nucleus: This core structure is fundamental to the activity of many derivatives. The aromatic system and the nitrogen heteroatom are crucial for mediating electronic interactions, including electron and hydrogen atom donation.

The N-Methyl Group: The methyl group at the N1 position, as in the title compound, can influence the molecule's lipophilicity and its electronic properties, thereby affecting its interaction with biological targets and its antioxidant capacity.

The C3-Keto Group: The carbonyl group at the C3 position is a key functional group. Its electronic nature and ability to participate in hydrogen bonding can be critical. The planarity of the system, influenced by substitutions at this position, can also play a role in biological interactions. researchgate.net

Substituents on the Benzene (B151609) Ring: As established in SAR studies, substituents on the benzo portion of the indole ring are critical modulators of activity. Electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the entire indole system, affecting its ionization potential and bond dissociation enthalpy, which are central to the SET and HAT mechanisms, respectively. nih.gov

In some related compound series, specific moieties attached to the indole core have been identified as critical for activity. For instance, in one study of bisindole alkaloids, an imidazole (B134444) moiety was found to be essential for the observed biological effects. researchgate.net This highlights that while the indole core is the foundation, specific appended functional groups often complete the pharmacophore required for potent activity.

Advanced Applications of 1 Methyl 1,2 Dihydro 3h Indol 3 One in Chemical Research Non Clinical

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The 1-methyl-3-oxoindoline framework is a valuable starting point for the construction of more elaborate molecular architectures. Its inherent reactivity, particularly at the C3 position adjacent to the carbonyl group, allows for a variety of chemical transformations. Researchers utilize this scaffold to access complex fused heterocyclic systems and other intricate organic molecules.

One key application involves using the 1-methylindole (B147185) core in catalyzed reactions to build polycyclic structures. For instance, derivatives like 1-methyl-N-(quinolin-8-yl)-1H-indole-3-carboxamide undergo cobalt-catalyzed [4+2] annulation with alkenes. acs.org This method efficiently constructs the γ-carbolinone skeleton, a motif present in various pharmacologically relevant molecules. acs.org Similarly, Friedel–Crafts acylation of N-methyl indole (B1671886) with acyl chlorides, such as methyl 9-chloro-9-oxononanoate, provides a direct route to long-chain keto-indole derivatives. researchgate.net The indole nucleus also serves as a precursor in Fischer indole cyclizations to create complex 2-aryl indoles. orientjchem.org Furthermore, the related indole-2-ylmethyl acetates are used to generate reactive 2-alkylideneindolenine intermediates, which can then react with α-amino acids to form fused 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones. nih.gov

Table 1: Synthesis of Complex Molecules from Indole-Based Intermediates

| Starting Material/Scaffold | Reaction Type | Reagents/Catalyst | Complex Molecule Synthesized |

|---|---|---|---|

| 1-Methyl-N-(quinolin-8-yl)-1H-indole-3-carboxamide | Cobalt-Catalyzed [4+2] Annulation | Alkenes, Co(acac)₂, Ag₂O | γ-Carbolinones |

| N-Methyl Indole | Friedel–Crafts Acylation | Methyl 9-chloro-9-oxononanoate | Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate |

| Indole-2-ylmethyl Acetates | Michael Addition/Cyclization | α-Amino Acid Methyl Esters | 2,3-Dihydropyrazino[1,2-a]indol-4(1H)-ones |

| 1-(4-benzoylphenyl)propan-1-one | Fischer Indole Cyclization | Phenylhydrazine, BF₃·OEt₂ | 4-(3-methyl-1H-indol-2-yl)phenylmethanone |

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting biological pathways and validating protein targets. The 1-methyl-3-oxoindoline scaffold and its isomers, like 1-methyl-2-oxindole, are utilized to create such probes due to their favorable structural and photophysical properties.

A notable application is the use of 1-Methyl-2-oxindole as a key reactant in the preparation of fluorescent analogues of strigolactones. sigmaaldrich.comchemicalbook.com These probes are instrumental in studying the germination of parasitic weeds and hyphal branching in symbiotic fungi, processes regulated by strigolactones. By mimicking the natural signaling molecule while carrying a fluorescent reporter, these probes allow researchers to visualize and track the underlying biological interactions.

Moreover, the oxindole (B195798) core has been systematically modified to design mechanism-based inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov These inhibitors serve as chemical probes to investigate the role of IDO1 in immune suppression. The interaction of the oxindole's carbonyl oxygen with the enzyme's heme group is a key design feature, and modifications at the C3-position have led to potent and selective probes for studying enzyme function in cellular environments. nih.gov

Table 2: Application of Oxindole Scaffolds as Chemical Probes

| Scaffold | Probe Type | Biological Target/Process | Research Application |

|---|---|---|---|